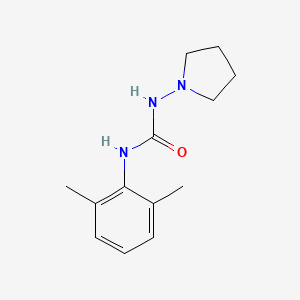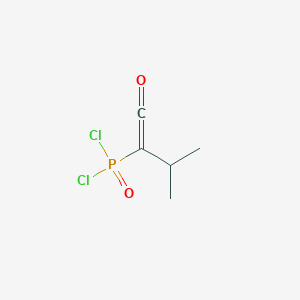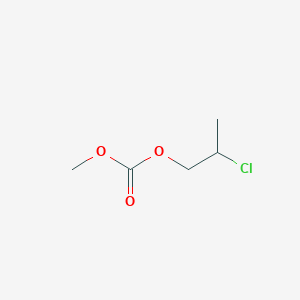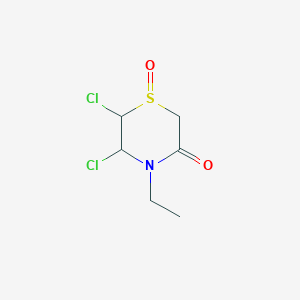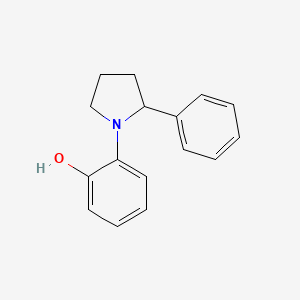
2-(2-Phenylpyrrolidin-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylpyrrolidin-1-yl)phenol is an organic compound that features a pyrrolidine ring attached to a phenol group
Métodos De Preparación
The synthesis of 2-(2-Phenylpyrrolidin-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyrrolidine derivative. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2-(2-Phenylpyrrolidin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Quinones formed from the oxidation of phenol can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Electrophilic Aromatic Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Aplicaciones Científicas De Investigación
2-(2-Phenylpyrrolidin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of novel biologically active molecules. It has been explored for its potential in drug discovery, particularly in targeting specific proteins and enzymes.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Biological Studies: Its interactions with biological molecules are of interest for studying various biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylpyrrolidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-(2-Phenylpyrrolidin-1-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring. It is less complex than this compound and has different reactivity and applications.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry
Quinones: Oxidized derivatives of phenols that play important roles in biological redox reactions. The ability of this compound to undergo oxidation to form quinones adds to its versatility.
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
87711-04-4 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-(2-phenylpyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C16H17NO/c18-16-11-5-4-9-15(16)17-12-6-10-14(17)13-7-2-1-3-8-13/h1-5,7-9,11,14,18H,6,10,12H2 |
Clave InChI |
PLIGZDSZXWHHPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


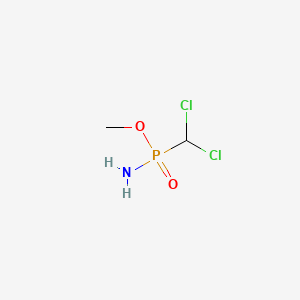
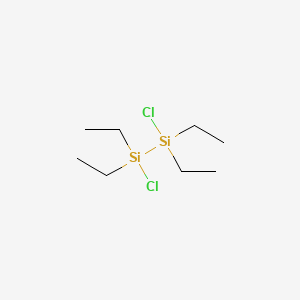
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
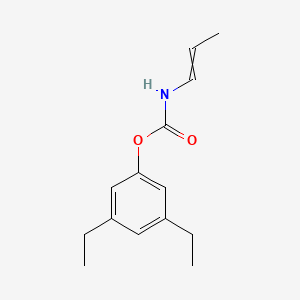
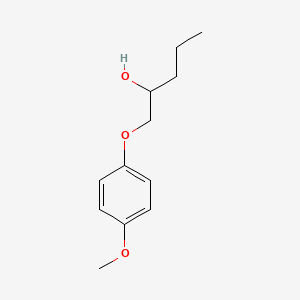
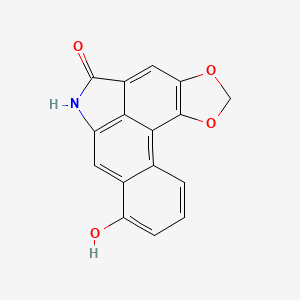
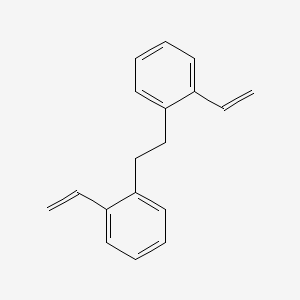
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
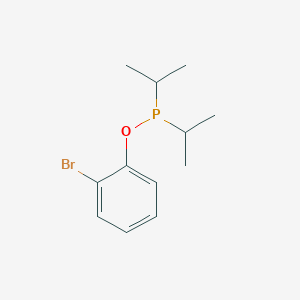
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
